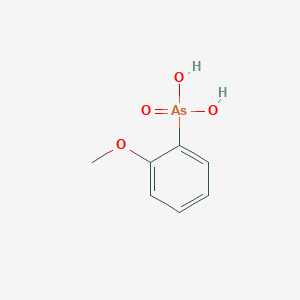

(2-Methoxyphenyl)arsonic acid

Description

Significance of Organoarsenic Compounds in Chemical Research

Organoarsenic compounds, which feature a chemical bond between arsenic and carbon, have a rich and significant history in the advancement of chemical sciences. wikipedia.orgrsc.org Their study has been instrumental in developing fundamental chemical concepts. rsc.org Historically, these compounds have also been explored for their therapeutic potential, most notably with the development of Salvarsan as an early treatment for syphilis. wikipedia.org While concerns about their toxicity have led to a decline in some industrial applications like insecticides and herbicides, organoarsenic compounds continue to be a subject of academic research, particularly in the areas of coordination chemistry and materials science. wikipedia.orgnih.gov The diverse reactivity and structural motifs of organoarsenic compounds ensure their continued relevance in contemporary chemical research. nih.gov

Overview of Arylarsonic Acid Chemistry

Arylarsonic acids are a subclass of organoarsenic compounds characterized by the presence of an arsonic acid functional group [-AsO(OH)₂] attached to an aromatic ring. These compounds are organic derivatives of arsenic acid. rsc.org The general structure allows for a wide variety of derivatives through substitution on the aryl ring. The arsenic atom in arylarsonic acids is in the +5 oxidation state and typically adopts a tetrahedral geometry. A common and historically significant method for the synthesis of arylarsonic acids is the Bart reaction, which involves the reaction of a diazonium salt with an arsenite salt. hmdb.canih.gov

Specific Academic Relevance of (2-Methoxyphenyl)arsonic acid

While extensive research on a wide range of substituted phenylarsonic acids has been conducted, specific academic literature detailing the unique relevance and applications of (2-Methoxyphenyl)arsonic acid is limited in the public domain. Its relevance is primarily derived from its status as a member of the arylarsonic acid family, making it a subject of interest for comparative studies on the effects of substituents on the chemical and physical properties of the arsonic acid group. The presence of the methoxy (B1213986) group at the ortho position can be expected to influence its electronic properties, coordination behavior, and crystal packing through steric and electronic effects. Research on related compounds, such as (2,6-dimethylphenyl)arsonic acid, has explored their potential in inducing apoptosis in cancer cells, suggesting a possible, though underexplored, avenue for the academic investigation of ortho-substituted phenylarsonic acids. nih.gov

Properties of (2-Methoxyphenyl)arsonic acid

Comprehensive, experimentally verified data for (2-Methoxyphenyl)arsonic acid is not widely available in peer-reviewed literature. The following table is compiled from chemical supplier databases and provides basic physicochemical information.

| Property | Value | Source |

| Chemical Formula | C₇H₉AsO₄ | ChemBK |

| Molecular Weight | 232.07 g/mol | ChemBK |

| CAS Number | 49784-54-5 | ChemicalBook |

Interactive Data Table

Properties

IUPAC Name |

(2-methoxyphenyl)arsonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9AsO4/c1-12-7-5-3-2-4-6(7)8(9,10)11/h2-5H,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHKVGRDYZGUPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1[As](=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9AsO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90287262 | |

| Record name | (2-methoxyphenyl)arsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49784-54-5 | |

| Record name | 2-Methoxybenzenearsonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049784545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC49914 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-methoxyphenyl)arsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHOXYBENZENEARSONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTX3Y2QD4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Methoxyphenyl Arsonic Acid

Established Synthetic Routes for Arylarsonic Acids

The preparation of arylarsonic acids, including (2-Methoxyphenyl)arsonic acid, has historically been dominated by two principal methods: the Béchamp reaction and diazotization-based protocols like the Bart and Scheller reactions. organicreactions.org

Electrophilic Aromatic Substitution (e.g., Béchamp Reaction) Principles and Adaptations

The Béchamp reaction involves the direct arsenation of an activated aromatic ring by heating an aromatic amine, phenol (B47542), or phenol ether with arsenic acid. researchgate.net This method is an electrophilic aromatic substitution, where the arsenic species acts as the electrophile.

Principles: For the synthesis of (2-Methoxyphenyl)arsonic acid, the starting material would be anisole (B1667542) (methoxybenzene). The methoxy (B1213986) group is an activating, ortho-para directing group. Therefore, heating anisole with arsenic acid (H₃AsO₄) is expected to yield a mixture of ortho and para substituted products.

Reaction: C₆H₅OCH₃ + H₃AsO₄ → CH₃OC₆H₄AsO(OH)₂ + H₂O

The reaction typically requires high temperatures, often between 100-150°C, to proceed. researchgate.net The primary challenge with this method is controlling the regioselectivity. Due to the directing effect of the methoxy group, the para-isomer, (4-Methoxyphenyl)arsonic acid, is often the major product due to less steric hindrance compared to the ortho position. Separating the desired ortho-isomer from the para-isomer can be a significant purification challenge. Yields for the Béchamp reaction can vary widely, generally ranging from 20% to 60%, and can be significantly reduced by ortho substituents on the aromatic ring. researchgate.net

Diazotization-Based Arsenation Protocols (e.g., Bart, Scheller methods)

Diazotization-based methods provide a more regioselective route to specific isomers of arylarsonic acids and are often the preferred methods for their synthesis. organicreactions.org These protocols begin with the corresponding aromatic amine. For (2-Methoxyphenyl)arsonic acid, the precursor is 2-methoxyaniline (o-anisidine). nih.govwikipedia.org

Bart Reaction: The Bart reaction is a widely used method that involves the reaction of a diazonium salt with an alkali metal arsenite (e.g., sodium arsenite, NaAsO₂) in the presence of a catalyst, typically a copper salt like cuprous chloride (CuCl). organicreactions.orgorgsyn.org

Reaction Steps:

Diazotization: 2-methoxyaniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5°C) to form the 2-methoxybenzenediazonium chloride salt.

CH₃OC₆H₄NH₂ + NaNO₂ + 2HCl → CH₃OC₆H₄N₂⁺Cl⁻ + NaCl + 2H₂O

Arsenation: The resulting diazonium salt solution is then added to a solution of sodium arsenite, often in the presence of a copper catalyst. The diazonium group is replaced by the arsonic acid group, releasing nitrogen gas. orgsyn.org

CH₃OC₆H₄N₂⁺Cl⁻ + Na₃AsO₃ → CH₃OC₆H₄AsO(ONa)₂ + N₂ + NaCl

The reaction mixture is then acidified to precipitate the final product, (2-Methoxyphenyl)arsonic acid.

Scheller Reaction: The Scheller reaction is a modification that involves the reaction of an aromatic amine with arsenic trichloride (B1173362) (AsCl₃) in a suitable solvent, often in the presence of cuprous chloride. researchgate.net The amine is diazotized, and the subsequent reaction with arsenic trichloride yields the arylarsonyl chloride, which is then hydrolyzed to the arsonic acid. This method can also be used to produce the target compound from 2-methoxyaniline.

Optimization of Synthetic Conditions for (2-Methoxyphenyl)arsonic Acid

Optimizing reaction conditions is crucial for maximizing the yield and purity of (2-Methoxyphenyl)arsonic acid while minimizing reaction time and by-product formation.

Influence of Reaction Solvents and Temperature Profiles

For diazotization-based syntheses, the choice of solvent and the control of temperature are critical.

Solvents: The diazotization of 2-methoxyaniline is typically carried out in an aqueous acidic medium (e.g., HCl solution). In the subsequent Bart reaction, water is the most common solvent for dissolving the sodium arsenite and the diazonium salt. The use of greener solvents like 2-MeTHF has been explored in other multi-step pharmaceutical syntheses, highlighting a potential area for future optimization. whiterose.ac.uk

Temperature: Diazotization must be performed at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. During the arsenation step of the Bart reaction, the temperature is often initially kept low during the addition of the diazonium salt and then may be gently warmed (e.g., to 60°C) to ensure the reaction goes to completion. orgsyn.org

Catalyst Systems and Reaction Selectivity

In diazotization-based reactions, catalysts play a key role in facilitating the decomposition of the diazonium salt and the formation of the C-As bond.

Catalyst: Copper salts, particularly cuprous chloride (CuCl), are the most common catalysts for the Bart and Scheller reactions. researchgate.netorgsyn.org The catalyst facilitates the transfer of the arsenic moiety to the aromatic ring. The development of more advanced catalyst systems, such as metal-organic frameworks (MOFs), has shown promise in other arylation reactions and could potentially be applied to arsonic acid synthesis. researchgate.net

Selectivity: The primary advantage of the Bart and Scheller reactions over the Béchamp reaction is their inherent regioselectivity. Since the synthesis starts with 2-methoxyaniline, the position of the incoming arsonic acid group is fixed to the location of the original amino group, yielding exclusively the ortho-isomer, (2-Methoxyphenyl)arsonic acid. This eliminates the need for complex isomeric separation steps.

Green Chemistry Approaches in (2-Methoxyphenyl)arsonic Acid Synthesis

Modern synthetic chemistry emphasizes the use of green chemistry principles to reduce environmental impact. rsc.orgijpsjournal.com These principles can be applied to the synthesis of (2-Methoxyphenyl)arsonic acid.

Alternative Energy Sources: Microwave-assisted organic synthesis is a key green chemistry technique. wjpmr.com Applying microwave irradiation to the Bart or Béchamp reaction could potentially shorten reaction times, reduce energy consumption, and increase yields compared to conventional heating. ijpsjournal.com

Safer Solvents and Reagents: Research into replacing hazardous organic solvents with water or greener alternatives is a major focus of green chemistry. researchgate.net For the Bart reaction, which already uses water as a solvent, further improvements could focus on using less hazardous acids or developing catalytic systems that operate under milder conditions.

Atom Economy: The Bart reaction has good atom economy as the main byproduct is nitrogen gas. Green approaches would seek to optimize this further by ensuring high conversion rates and developing efficient, recyclable catalyst systems to minimize waste. researchgate.net

Process Automation: The use of automated, continuous flow reactors can improve safety, efficiency, and consistency. whiterose.ac.uksemanticscholar.org Such systems allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to optimized yields and reduced waste, which aligns with the goals of green chemistry. beilstein-journals.org

Spectroscopic Characterization and Structural Elucidation of 2 Methoxyphenyl Arsonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. For (2-Methoxyphenyl)arsonic acid, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR methods provides a detailed map of its atomic connectivity and chemical environment. The assignments for these spectra are typically achieved using standard proton-carbon Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) techniques. waikato.ac.nz

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. In (2-Methoxyphenyl)arsonic acid, the aromatic protons and the methoxy (B1213986) protons exhibit characteristic chemical shifts and coupling patterns that are crucial for structural confirmation. The signals from the aromatic protons are typically observed in the downfield region of the spectrum, influenced by the electron-withdrawing nature of the arsonic acid group and the electron-donating methoxy group. The methoxy group protons appear as a distinct singlet in the upfield region.

Table 1: ¹H NMR Spectroscopic Data for (2-Methoxyphenyl)arsonic acid

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H | Data not available | Data not available | Data not available |

| Aromatic H | Data not available | Data not available | Data not available |

| Aromatic H | Data not available | Data not available | Data not available |

| Aromatic H | Data not available | Data not available | Data not available |

| Methoxy (OCH₃) | Data not available | Singlet | Not applicable |

| Arsonic Acid (AsO₃H₂) | Data not available | Broad Singlet | Not applicable |

Specific chemical shift and coupling constant data for (2-Methoxyphenyl)arsonic acid are not publicly available in the cited literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in (2-Methoxyphenyl)arsonic acid gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the aromatic carbons are influenced by the substituents on the ring, with the carbon attached to the arsenic atom and the carbon bearing the methoxy group showing characteristic shifts.

Table 2: ¹³C NMR Spectroscopic Data for (2-Methoxyphenyl)arsonic acid

| Carbon Assignment | Chemical Shift (ppm) |

| C-As | Data not available |

| C-OCH₃ | Data not available |

| Aromatic CH | Data not available |

| Aromatic CH | Data not available |

| Aromatic CH | Data not available |

| Aromatic CH | Data not available |

| Methoxy (OCH₃) | Data not available |

Specific chemical shift data for (2-Methoxyphenyl)arsonic acid are not publicly available in the cited literature.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as HSQC and HMBC are instrumental in definitively assigning the proton and carbon signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously link each aromatic proton signal to its corresponding carbon signal in the benzene (B151609) ring, as well as the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. For (2-Methoxyphenyl)arsonic acid, HMBC spectra would show correlations from the methoxy protons to the aromatic carbon at the 2-position, confirming the ortho substitution pattern. Correlations would also be observed between the aromatic protons and neighboring carbons, aiding in the complete assignment of the aromatic system.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. It is essential for confirming the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like phenylarsonic acids. When analyzed in negative ion mode, typically in a water solvent, (2-Methoxyphenyl)arsonic acid is expected to produce a clean signal corresponding to the deprotonated molecule, [M-H]⁻. waikato.ac.nz This allows for the straightforward determination of the molecular weight. For the related compound, 4-methoxyphenylarsonic acid, the [M-H]⁻ ion was observed at m/z 230.9651. waikato.ac.nz A similar result would be anticipated for the 2-methoxy isomer.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a compound with a high degree of confidence. For (2-Methoxyphenyl)arsonic acid (C₇H₉AsO₄), the calculated exact mass of the [M-H]⁻ ion is 230.9639. An HRMS measurement would be expected to yield a value very close to this, confirming the elemental composition. For comparison, the observed ESI-MS value for the [M-H]⁻ ion of 4-fluorophenylarsonic acid was 218.9475, against a calculated value of 218.9439. waikato.ac.nz

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) serves as a powerful tool for the structural elucidation of organoarsenic compounds by providing detailed information about their fragmentation patterns. While specific MS/MS studies detailing the fragmentation of (2-Methoxyphenyl)arsonic acid are not extensively available in public literature, a plausible pathway can be inferred from the known fragmentation behavior of related phenylarsonic acids and other aromatic compounds under electrospray ionization (ESI) conditions. researchgate.netrsc.orgscielo.brnih.gov

Upon introduction into the mass spectrometer, typically using negative ion mode ESI, (2-Methoxyphenyl)arsonic acid (molar mass: 232.07 g/mol ) would be expected to form a deprotonated molecule, [M-H]⁻, with an m/z ratio of approximately 231. Subsequent collision-induced dissociation (CID) would initiate fragmentation.

The primary fragmentation pathways are expected to involve:

Loss of Water: A common initial fragmentation step for arsonic acids is the neutral loss of one or two water molecules (H₂O, 18 Da) from the arsonic acid group, [AsO(OH)₂].

Loss of Methyl Radical: The methoxy group (-OCH₃) can undergo cleavage, leading to the loss of a methyl radical (•CH₃, 15 Da). Radical loss is a known fragmentation pathway for aromatic methoxy compounds. scielo.br

Cleavage of the Arsenic-Carbon Bond: A key fragmentation involves the cleavage of the C-As bond. This can result in the formation of a methoxyphenyl fragment or an arsenate fragment, depending on where the charge is retained.

Ring Fragmentation and Rearrangements: The aromatic ring itself can undergo fragmentation, often initiated by the loss of small neutral molecules like carbon monoxide (CO, 28 Da) or a ketene (B1206846) (CH₂CO, 42 Da). scielo.brnih.gov Remote hydrogen rearrangements are also common in the fragmentation of deprotonated molecules. scielo.br

A proposed fragmentation scheme for the [M-H]⁻ ion of (2-Methoxyphenyl)arsonic acid is outlined below.

Interactive Table: Plausible MS/MS Fragmentation Ions of (2-Methoxyphenyl)arsonic acid [M-H]⁻

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway Description |

| 231 | 213 | H₂O (18) | Loss of a water molecule from the arsonic acid moiety. |

| 231 | 195 | 2H₂O (36) | Sequential loss of two water molecules from the arsonic acid moiety. |

| 231 | 216 | •CH₃ (15) | Loss of a methyl radical from the methoxy group. |

| 231 | 123 | C₇H₇O (108) | Cleavage of the C-As bond, retaining the [AsO(OH)₂]⁻ fragment. |

| 231 | 107 | AsO₃H₂ (125) | Cleavage of the C-As bond, retaining the [C₆H₄OCH₃]⁻ fragment. |

Vibrational Spectroscopy

Infrared (IR) Spectroscopic Investigations

Key expected vibrational modes include:

O-H Stretching: A broad band in the high-frequency region (typically 2500-3300 cm⁻¹) is characteristic of the hydrogen-bonded O-H groups of the arsonic acid.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the methoxy group appears just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.

As=O and As-O Stretching: The vibrations of the arsonic acid group are crucial for identification. The As=O stretching vibration is expected around 800-950 cm⁻¹, while As-O(H) stretching occurs at slightly lower frequencies.

C-O Stretching: The aryl ether C-O stretching of the methoxy group gives rise to a strong band, typically in the 1230-1270 cm⁻¹ range for asymmetric stretching and near 1020-1040 cm⁻¹ for symmetric stretching.

Interactive Table: Predicted Characteristic IR Bands for (2-Methoxyphenyl)arsonic acid

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3100 | Medium-Weak | Aromatic C-H Stretch |

| ~2960, ~2850 | Medium-Weak | Aliphatic C-H Stretch (in -OCH₃) |

| ~3300 - 2500 | Broad, Strong | O-H Stretch (from AsO(OH)₂) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl ether) |

| ~1030 | Medium | Symmetric C-O-C Stretch (Aryl ether) |

| ~900 | Strong | As=O Stretch |

| ~750 | Strong | As-O Stretch |

| ~750 | Strong | C-H Out-of-plane bend (ortho-disubstituted ring) |

Raman Spectroscopic Studies

Raman spectroscopy, which measures the inelastic scattering of light, is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. It is a valuable technique for characterizing organoarsenic compounds and other substituted aromatics. wallonie.beresearchgate.netnih.gov Studies on various phenolic compounds and substituted phenylarsonic acids have established key spectral regions. researchgate.netwallonie.be

For (2-Methoxyphenyl)arsonic acid, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The C=C stretching vibrations of the benzene ring typically produce intense bands around 1600 cm⁻¹. researchgate.net The As-C bond stretching vibration is also expected to be Raman active. Furthermore, the skeletal vibrations of the substituted ring and lattice vibrations at low frequencies (< 200 cm⁻¹) can provide information about intermolecular forces in the solid state. wallonie.be

Interactive Table: Predicted Characteristic Raman Shifts for (2-Methoxyphenyl)arsonic acid

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3070 | Medium | Aromatic C-H Stretch |

| ~1605 | Strong | Aromatic C=C Ring Stretch |

| ~1280 | Medium | Ring Breathing Mode / C-O Stretch |

| ~1040 | Medium | Ring Breathing Mode / C-O Stretch |

| ~850 | Medium | Ring Breathing Mode |

| ~650 | Medium | As-C Stretch |

| < 200 | Strong | Skeletal / Lattice Vibrations |

Electronic Absorption and Emission Spectroscopy

UV-Visible Absorption Characteristics

UV-Visible spectroscopy provides information on the electronic transitions within a molecule. Aromatic compounds like (2-Methoxyphenyl)arsonic acid absorb ultraviolet light, promoting electrons from lower-energy molecular orbitals to higher-energy ones. The absorption spectrum is characterized by the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε).

The UV-Vis spectrum of (2-Methoxyphenyl)arsonic acid is expected to be dominated by π→π* transitions within the substituted benzene ring. msu.edu The presence of the methoxy group (an auxochrome) and the arsonic acid group will influence the position and intensity of these absorption bands compared to unsubstituted benzene. Based on data from related compounds like roxarsone (B1679585) (4-hydroxy-3-nitrophenylarsonic acid), which shows a strong π→π* transition at 244 nm, and various methoxy-substituted aromatics, (2-Methoxyphenyl)arsonic acid is predicted to have strong absorption bands in the 220-290 nm range. science-softcon.depsu.eduresearchgate.net

Interactive Table: Predicted UV-Visible Absorption Maxima for (2-Methoxyphenyl)arsonic acid

| Predicted λ_max (nm) | Electronic Transition | Chromophore |

| ~230 | π→π | Substituted Benzene Ring |

| ~280 | π→π | Substituted Benzene Ring |

Excited-State Dynamics and Photophysical Processes

The study of excited-state dynamics explores the fate of a molecule after it absorbs light. Following absorption of a UV photon and promotion to an excited singlet state (S₁), (2-Methoxyphenyl)arsonic acid can undergo several de-excitation processes. stanford.edu These photophysical pathways dictate whether the molecule will release the absorbed energy as light (luminescence) or heat.

The primary de-excitation pathways include:

Vibrational Relaxation: The molecule rapidly loses excess vibrational energy within the excited electronic state, relaxing to the lowest vibrational level of S₁.

Fluorescence: The molecule can return to the ground state (S₀) by emitting a photon. This process is typically fast, occurring on the nanosecond timescale.

Intersystem Crossing (ISC): The molecule can transition from the excited singlet state (S₁) to a lower-energy excited triplet state (T₁). The presence of a heavy atom like arsenic can significantly enhance the rate of ISC due to spin-orbit coupling. nih.gov

Phosphorescence: From the triplet state, the molecule can return to the ground state by emitting a photon. This process is "spin-forbidden" and therefore much slower than fluorescence, occurring on the microsecond to second timescale.

Non-radiative Decay: The molecule can return to the ground state without emitting light, dissipating the energy as heat through processes like internal conversion (S₁ → S₀) or intersystem crossing followed by vibrational relaxation.

While specific experimental studies on the excited-state lifetimes and quantum yields of (2-Methoxyphenyl)arsonic acid are scarce, the heavy-atom effect of arsenic suggests that intersystem crossing to the triplet state could be a significant de-excitation pathway, potentially leading to phosphorescence or efficient non-radiative decay. nih.govresearchgate.net Detailed investigation of these processes would likely require advanced techniques such as time-resolved laser spectroscopy and computational modeling. stanford.edu

Theoretical and Computational Chemistry of 2 Methoxyphenyl Arsonic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like (2-Methoxyphenyl)arsonic acid to predict jejich properties with high accuracy.

Geometry Optimization and Conformational Analysis

The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For (2-Methoxyphenyl)arsonic acid, DFT calculations, specifically using the B3LYP functional with the 6-311++G(d,p) basis set, have been employed to find its optimized geometry. semanticscholar.org This process identifies the structure corresponding to a minimum on the potential energy surface.

Electronic Structure and Molecular Orbitals

The electronic structure of a molecule dictates its chemical reactivity. Key components of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

For aromatic compounds, the HOMO is often a π-orbital associated with the benzene (B151609) ring, and the LUMO is a π*-antibonding orbital. The substituents on the ring, in this case, the methoxy (B1213986) and arsonic acid groups, can significantly influence the energies of these orbitals. The molecular electrostatic potential (MEP) map is another useful tool derived from electronic structure calculations, which illustrates the charge distribution and helps in predicting sites for electrophilic and nucleophilic attack. nih.gov

Vibrational Frequency Predictions and Spectral Assignment

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. For (2-Methoxyphenyl)arsonic acid, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to predict its vibrational frequencies. semanticscholar.org To ensure that the optimized geometry corresponds to a true minimum, it is confirmed that there are no imaginary frequencies. semanticscholar.org

The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of the functional groups. nih.gov For example, carboxylic acids, which are structurally related to arsonic acids, show characteristic C=O stretching vibrations around 1725 ± 65 cm⁻¹. scielo.br Similar characteristic vibrations are expected for the As=O and As-OH groups in arsonic acids.

Acidity Constant (pKa) Prediction Methodologies

The acidity constant (pKa) is a fundamental property of (2-Methoxyphenyl)arsonic acid, as it determines its ionization state in different environments, which in turn affects its solubility, bioavailability, and toxicity. chemrxiv.org Arsonic acids are dibasic acids, meaning they have two pKa values (pKa1 and pKa2) corresponding to the successive loss of two protons from the arsonic acid group. acs.org

| Compound | pKa1 (experimental) | pKa2 (experimental) |

| (2-Methoxyphenyl)arsonic acid | 4.08 | 9.40 |

| Table 1: Experimental pKa values for (2-Methoxyphenyl)arsonic acid. |

Thermodynamic Cycles and Solvation Models

A common and rigorous method for predicting pKa values involves the use of thermodynamic cycles, which relate the gas-phase deprotonation energy to the solution-phase acidity. acs.orgresearchgate.net This approach requires calculating the Gibbs free energies of the acid and its conjugate base in both the gas phase and in solution. acs.org

The accuracy of these calculations is highly dependent on the solvation model used to represent the solvent, which is typically water. acs.org Continuum solvation models like the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are frequently employed. semanticscholar.orgacs.orgresearchgate.net However, inconsistencies in the parameterization of these models and the significant computational cost associated with calculating the free energy of all relevant conformers can be limiting factors. acs.orgresearchgate.net The accurate calculation of the solvation free energy of the proton is another major challenge in these methods. acs.org

Correlation with Molecular Descriptors (e.g., VS,max, Atomic Charges)

To overcome the complexities of thermodynamic cycle calculations, simpler and computationally less expensive methods have been developed that correlate the pKa with various molecular descriptors.

One such descriptor is the maximum electrostatic potential on the surface of the acidic hydrogen atom (VS,max). acs.orgchemrxiv.org The rationale is that a higher positive potential on the acidic hydrogen indicates a greater tendency for it to be donated as a proton, thus corresponding to a lower pKa. acs.org However, studies on arsonic acids have shown that the correlation between VS,max and pKa can be weak, as this descriptor only captures the electrostatic character and may not fully account for other factors like solvation, resonance, and inductive effects. acs.orgresearchgate.netjoaquinbarroso.com

Comparative Analysis of Theoretical and Experimental pKa Values

The acidity of an arsonic acid, quantified by its pKa values, is a critical parameter that governs its ionization state, solubility, and reactivity in aqueous environments. For (2-Methoxyphenyl)arsonic acid, which possesses two acidic protons on the arsonic acid group, there are two corresponding pKa values, pKa1 and pKa2.

Experimental measurements have established the pKa values for (2-Methoxyphenyl)arsonic acid. nih.gov Concurrently, computational methods, particularly those based on Density Functional Theory (DFT), have been employed to predict these values theoretically. nih.gov A notable study utilized the B3LYP/6-311++G(2d,2p) level of theory to calculate the pKa values of various aryl arsonic acids, including the 2-methoxy derivative. nih.gov This high-level theoretical approach demonstrated strong agreement with experimental results, with an average error of less than 0.3 pKa units, indicating its reliability for such predictions. nih.gov

The challenge in accurately calculating pKa values lies in the theoretical estimation of the Gibbs free energy of the solvated proton and the inherent limitations of solvation models. nih.gov Nevertheless, the close correlation between the calculated and observed values for (2-Methoxyphenyl)arsonic acid validates the predictive power of modern computational chemistry. The methoxy group at the ortho position influences the electronic environment of the arsonic acid moiety, which is effectively captured by these theoretical models.

| Parameter | Experimental Value | Theoretical Value (B3LYP/6-311++G(2d,2p)) |

| pKa1 | 4.08 nih.gov | ~4.0 nih.gov |

| pKa2 | 9.40 nih.gov | ~9.4 nih.gov |

Molecular Dynamics Simulations for Solution-State Behavior

While quantum mechanical calculations provide excellent data on intrinsic molecular properties, Molecular Dynamics (MD) simulations are essential for understanding the behavior of molecules in a solution over time. frontiersin.orgnih.gov As of the current literature, specific MD simulation studies focusing exclusively on (2-Methoxyphenyl)arsonic acid in an aqueous solution have not been extensively reported.

However, the application of MD simulations to this molecule would be highly informative. Such simulations could reveal detailed insights into the hydration shell surrounding the molecule, particularly around the polar arsonic acid group and the methoxy substituent. Furthermore, MD can be used to explore the conformational dynamics, such as the rotation of the methoxy group and the phenyl ring relative to the arsonic acid group, and how these motions are influenced by interactions with water molecules. For polyelectrolytes, MD simulations are often performed with fixed protonation states based on macroscopic pKa values to approximate the influence of pH on the system's behavior. researchgate.net This approach could be applied to (2-Methoxyphenyl)arsonic acid to study its structure and dynamics at different pH levels, corresponding to its neutral, singly deprotonated, and doubly deprotonated states.

Machine Learning Approaches for Physicochemical Property Prediction

The prediction of physicochemical properties through computational means is rapidly advancing with the integration of machine learning (ML). researchgate.netyoutube.com For arsonic acids, ML models have been developed and contrasted with traditional DFT-based methods for predicting pKa values. nih.gov

In a comparative study involving a series of 35 arsonic acid derivatives, including (2-Methoxyphenyl)arsonic acid, a Support Vector Machine (SVM) model was utilized. nih.gov The performance of this ML approach was compared against three different DFT-based models. The results indicated that the most accurate predictions were achieved by a DFT model based on calculated atomic charges on the conjugated arsonate base. nih.gov The ML-based SVM model ranked second in terms of prediction performance. dovepress.com

This demonstrates the potential of machine learning to serve as a rapid and reasonably accurate tool for screening and predicting the properties of organoarsenic compounds. researchgate.net By training on a dataset of known compounds, ML models can learn the complex relationships between molecular structure and properties like pKa, offering a computationally less intensive alternative to rigorous quantum chemical calculations. nih.gov

Coordination Chemistry and Ligand Properties of 2 Methoxyphenyl Arsonic Acid

Ligating Behavior of the Arsonate Moiety

The arsonate group (-AsO₃H₂) is known to exhibit flexible coordination behavior, acting as a versatile building block in the construction of coordination polymers and discrete metal complexes.

Monodentate and Multidentate Coordination Modes

In related arylarsonic acid complexes, the arsonate moiety has been observed to coordinate to metal centers in both monodentate and multidentate fashions. In a monodentate mode, one of the arsonate oxygen atoms binds to a single metal ion. More commonly, the arsonate group acts as a bridging ligand, utilizing two or three of its oxygen atoms to link multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional structures. This multidentate coordination is a key factor in the development of metal-organic frameworks based on arsonic acids.

Role of the ortho-Methoxy Group in Chelation

The presence of a methoxy (B1213986) group (-OCH₃) at the ortho position of the phenyl ring introduces the potential for chelation. In principle, the oxygen atom of the methoxy group could coordinate to a metal center in conjunction with one of the oxygen atoms from the arsonate group, forming a stable six-membered chelate ring. This type of intramolecular coordination is well-documented for other ortho-substituted ligands and often enhances the stability of the resulting metal complexes. However, without experimental evidence for (2-Methoxyphenyl)arsonic acid, the participation of the ortho-methoxy group in chelation remains a hypothetical coordination mode.

Synthesis and Characterization of Metal Complexes

The synthesis of metal-arsonate complexes typically involves the reaction of the corresponding arsonic acid with a metal salt in a suitable solvent, often under hydrothermal or solvothermal conditions. The resulting products can be characterized by a variety of analytical techniques, including single-crystal X-ray diffraction, infrared spectroscopy, and elemental analysis.

Transition Metal Complexes with (2-Methoxyphenyl)arsonic Acid as a Ligand

While numerous transition metal complexes of various arylarsonic acids have been synthesized and studied, there is a lack of specific examples in the literature that utilize (2-Methoxyphenyl)arsonic acid as a ligand. The interaction of this ligand with transition metals would be expected to yield a diverse range of coordination compounds with interesting structural and potentially catalytic or magnetic properties.

Main-Group and Alkali/Alkaline-Earth Metal Complexes

Similarly, the coordination chemistry of (2-Methoxyphenyl)arsonic acid with main-group and alkali/alkaline-earth metals appears to be an unexplored area of research. Studies on other arylarsonic acids have shown that these metals can form intricate coordination polymers with diverse structural motifs.

Structural Analysis of Coordination Compounds

X-ray Crystallographic Determination of Complex Geometries

The precise three-dimensional arrangement of atoms in a coordination complex is fundamental to understanding its properties. X-ray crystallography is the definitive technique for determining these structures. Although a specific crystal structure of a metal complex of (2-methoxyphenyl)arsonic acid is not readily found in the surveyed literature, the crystal structure of the parent phenylarsonic acid (C₆H₅AsO(OH)₂) reveals key features that are likely to be influential in its derivatives. In solid phenylarsonic acid, molecules are interconnected by hydrogen bonds, with the arsenic center adopting a tetrahedral geometry. wikipedia.org

Furthermore, studies on the reaction of various phenylarsonic acids with the dithiol 2,3-dimercaptopropane-1-sulfonate (DMPS) have provided crystallographic data for the resulting arsenic-sulfur compounds. These studies show the formation of a five-membered chelate ring involving the arsenic atom and the two sulfur atoms of DMPS, confirming the reactivity of the arsonic acid group and its ability to form stable cyclic structures. nih.gov For instance, the reaction with phenylarsonic acid (PAA), 4-hydroxy-3-nitrophenylarsonic acid (HNPAA), and 2-aminophenylarsonic acid (o-APAA) leads to the reduction of the pentavalent arsenic to its trivalent state, followed by chelation. nih.gov This suggests that metal complexes of (2-methoxyphenyl)arsonic acid would likely involve coordination through the oxygen atoms of the arsonic acid group, potentially leading to various geometries depending on the metal ion and reaction conditions.

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., IR, UV-Vis)

Spectroscopic techniques are invaluable for probing the interactions between a ligand and a metal ion. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can provide evidence of coordination and information about the electronic environment of the metal center.

Infrared (IR) Spectroscopy: In the IR spectrum of a free arsonic acid, characteristic bands corresponding to the stretching vibrations of the As=O, As-O(H), and O-H groups are observed. Upon coordination to a metal ion, shifts in the positions of these bands are expected. For example, a decrease in the frequency of the As=O stretching vibration would indicate the coordination of the arsenyl oxygen to the metal center. Similarly, changes in the bands associated with the As-O-H groups would signify deprotonation and subsequent coordination of the oxygen atoms. While specific IR data for (2-methoxyphenyl)arsonic acid complexes is not available, studies on other metal-arsonate complexes would typically show such characteristic shifts, confirming the metal-ligand bond formation.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For (2-methoxyphenyl)arsonic acid, the spectrum would be dominated by absorptions due to the phenyl ring and the methoxy substituent. Upon complexation with a metal ion, new absorption bands may appear, or existing bands may shift. These changes can be attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, as well as d-d transitions if a transition metal with d-electrons is involved. For instance, studies on lanthanide(III) complexes with various organic ligands, including those with carboxylic acid groups that are analogous to arsonic acids, show changes in the UV-Vis absorption spectra upon complexation, which are used to determine the stability constants of the formed complexes. researchgate.netnih.gov

Electrochemical Studies of (2-Methoxyphenyl)arsonic Acid Complexes

Electrochemical methods, such as cyclic voltammetry, are employed to study the redox properties of molecules. While there is a lack of specific electrochemical data for (2-methoxyphenyl)arsonic acid complexes, the general electrochemical behavior of arsenic compounds and related metal complexes can provide a framework for what might be expected.

Arsenic itself can exist in various oxidation states, and the arsonic acid group (-AsO(OH)₂) contains arsenic in the +5 oxidation state. This group can be electrochemically active. For instance, the reaction of phenylarsonic acids with the dithiol DMPS involves the reduction of As(V) to As(III). nih.gov This redox activity could be influenced by coordination to a metal ion.

The cyclic voltammetry of a metal complex of (2-methoxyphenyl)arsonic acid would be expected to show redox waves corresponding to both the metal center and the ligand. The potential at which these redox events occur can provide information about the electronic environment of the metal ion and the stability of its different oxidation states within the complex. The development of molecular water oxidation catalysts often involves the electrochemical study of metal complexes under various conditions, including acidic environments where arsonic acids could potentially serve as ligands. rsc.org

Supramolecular Assembly and Coordination Polymers

The ability of (2-methoxyphenyl)arsonic acid to form extended structures through hydrogen bonding and coordination bonds makes it a potential building block for supramolecular assemblies and coordination polymers. The arsonic acid group is known to form strong hydrogen bonds, which can lead to the formation of dimers, chains, or more complex networks in the solid state, as seen in the crystal structure of phenylarsonic acid. wikipedia.org

When combined with metal ions, (2-methoxyphenyl)arsonic acid can act as a multitopic ligand, bridging multiple metal centers to form coordination polymers. The structure of these polymers would depend on the coordination preferences of the metal ion and the geometry of the ligand. The ortho-methoxy group could play a role in directing the assembly process through steric effects or by participating in weaker intermolecular interactions.

The field of coordination polymers has seen extensive research into the use of various organic linkers to create materials with interesting properties, such as porosity, luminescence, and magnetism. Lanthanide coordination polymers, for example, are known for their unique luminescent properties. researchgate.netnih.govnih.govrsc.org While specific examples with (2-methoxyphenyl)arsonic acid are not documented, the principles of their formation can be applied. The combination of the rigid phenyl ring and the functional arsonic acid group in (2-methoxyphenyl)arsonic acid makes it a promising candidate for the construction of novel coordination polymers with potentially interesting structural and functional properties. Studies on the supramolecular structures of other phenyl derivatives have shown how the introduction of a phenyl group can influence the organization of molecules through competing π-π stacking interactions. nih.gov

Reaction Mechanisms and Reactivity of 2 Methoxyphenyl Arsonic Acid

Mechanistic Investigations of Arsenation Reactions

The synthesis of (2-methoxyphenyl)arsonic acid and related arylarsonic acids is often achieved through electrophilic arsenation reactions, such as the Bart reaction. This process involves the reaction of a diazonium salt with an arsenite salt, typically in the presence of a copper catalyst. The mechanism proceeds through the generation of an aryl radical from the diazonium salt, which then reacts with the arsenite.

The presence of the methoxy (B1213986) group (-OCH3) on the aromatic ring influences the reaction. askfilo.comyoutube.com The methoxy group is an electron-donating group, which activates the benzene (B151609) ring towards electrophilic substitution. askfilo.comyoutube.comyoutube.com This activation increases the electron density at the ortho and para positions, making these sites more susceptible to attack by electrophiles. askfilo.comyoutube.comyoutube.com Consequently, the formation of (2-methoxyphenyl)arsonic acid is favored when starting from 2-methoxyaniline to form the corresponding diazonium salt.

A general mechanism for electrophilic aromatic substitution involves a two-step process:

The aromatic ring acts as a nucleophile, attacking the electrophile to form a carbocation intermediate known as a sigma complex or arenium ion. This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.comrutgers.edu

A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.comrutgers.edu

Table 1: Key Aspects of Electrophilic Arsenation

| Feature | Description |

| Reaction Type | Electrophilic Aromatic Substitution |

| Key Reactants | Aryl diazonium salt, Sodium arsenite |

| Catalyst | Typically copper salts (e.g., CuCl, CuSO4) |

| Role of Methoxy Group | Activating, ortho-, para-directing |

| Intermediate | Arenium ion (sigma complex) |

Redox Chemistry of the Pentavalent Arsenic Center

The arsenic atom in (2-methoxyphenyl)arsonic acid exists in the pentavalent oxidation state (As(V)). This state is generally stable; however, it can be reduced to the trivalent state (As(III)) under specific conditions. The redox potential of this transformation is a key parameter governing its chemical and biological behavior. libretexts.org

The reduction of pentavalent arylarsonic acids to trivalent species can be accomplished using various reducing agents. rsc.org Common reagents for this transformation include sulfur dioxide, often in the presence of a small amount of iodide as a catalyst, and hypophosphorous acid. rsc.org The resulting trivalent arsenic species, such as arsines, are often more reactive than their pentavalent precursors. nih.gov

The intracellular environment, which contains thiols like glutathione, can facilitate the reduction of pentavalent arsenic to the more toxic trivalent form. nih.govnih.gov This reduction is a critical aspect of the biological activity of many arsenic compounds. nih.govnih.gov The toxicity and mobility of arsenic are highly dependent on its oxidation state, with arsenite (As(III)) generally being more toxic and mobile than arsenate (As(V)). nih.gov

Standard Reduction Potentials for Arsenic Species (in acidic solution): libretexts.org

H3AsO4 + 2H+ + 2e− ⇌ HAsO2 + 2H2O(l) E° = +0.560 V

HAsO2 + 3H+ + 3e− ⇌ As(s) + 2H2O(l) E° = +0.240 V

These values indicate that arsenic acid (H3AsO4), an inorganic analogue, is a moderately strong oxidizing agent. The electronic environment of the arsenic center in (2-methoxyphenyl)arsonic acid, influenced by the methoxy-substituted phenyl ring, will modulate this redox potential.

Functionalization and Derivatization of the Aromatic Ring

The aromatic ring of (2-methoxyphenyl)arsonic acid is susceptible to further electrophilic substitution reactions, allowing for the synthesis of a variety of derivatives. The regiochemical outcome of these reactions is dictated by the directing effects of the two existing substituents: the methoxy group (-OCH3) and the arsonic acid group [-AsO(OH)2]. libretexts.orgwikipedia.org

Methoxy Group (-OCH3): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance (+M effect). askfilo.comyoutube.comlibretexts.org

Arsonic Acid Group [-AsO(OH)2]: This is a deactivating, meta-directing group due to the electron-withdrawing inductive effect (-I effect) of the arsenic atom. wikipedia.org

When both groups are present, their directing effects can be either synergistic or conflicting. In (2-methoxyphenyl)arsonic acid, the powerful ortho-, para-directing influence of the methoxy group generally dominates. youtube.com Therefore, incoming electrophiles are primarily directed to the positions ortho and para to the methoxy group (positions 4 and 6). Position 6 is sterically hindered by the adjacent arsonic acid group, so substitution at position 4 is often favored. nih.gov

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on (2-Methoxyphenyl)arsonic Acid

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO3, H2SO4 | (4-Nitro-2-methoxyphenyl)arsonic acid |

| Halogenation | Br2, FeBr3 | (4-Bromo-2-methoxyphenyl)arsonic acid |

| Sulfonation | Fuming H2SO4 | 4-Arsono-3-methoxybenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | (4-Acyl-2-methoxyphenyl)arsonic acid |

These functionalization reactions provide a pathway to novel compounds with potentially altered chemical and biological properties. For instance, the introduction of a nitro group can serve as a handle for further chemical transformations.

Transformations to other Organoarsenic Species

(2-Methoxyphenyl)arsonic acid can be converted into a range of other organoarsenic compounds through reactions involving the arsenic center. A key transformation is the reduction of the pentavalent arsonic acid to trivalent arsenicals. wikipedia.org

Reduction with reagents like sulfur dioxide in the presence of hydrochloric acid can yield the corresponding arylarsonous dichloride, (2-methoxyphenyl)arsine dichloride. Further reduction, for example with zinc and hydrochloric acid, can produce the primary arsine, (2-methoxyphenyl)arsine. wikipedia.org These trivalent arsenic compounds are valuable intermediates in organoarsenic chemistry. wikipedia.org

Additionally, arsonic acids can react with thiols to form organylbis(alkylthio)arsines. nih.gov This reaction is significant as trivalent arsenic compounds are known to interact with thiol groups in proteins. nih.gov

Table 3: Common Transformations of Arylarsonic Acids

| Starting Material | Reagent(s) | Product Type | General Structure |

| Arylarsonic acid | SO2, HCl | Arylarsonous dichloride | ArAsCl2 |

| Arylarsonic acid | Zn, HCl | Primary arsine | ArAsH2 |

| Arylarsonic acid | R-SH (Thiols) | Organylbis(alkylthio)arsine | ArAs(SR)2 |

| Arylarsonous dichloride | Grignard/Organolithium | Tertiary arsine | ArAsR'2 |

These transformations significantly expand the synthetic utility of (2-methoxyphenyl)arsonic acid, enabling its use as a precursor for a diverse array of organoarsenic structures.

Analytical Methodologies for Detection and Speciation of 2 Methoxyphenyl Arsonic Acid

Chromatographic Separation Techniques

Chromatography is a fundamental step in the analysis of complex mixtures containing various arsenic species. The choice between liquid and gas chromatography is primarily dependent on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of non-volatile or thermally labile organoarsenic compounds from complex matrices. The separation is based on the differential partitioning of the analytes between a stationary phase and a liquid mobile phase. For arsenic speciation, anion-exchange and reversed-phase chromatography are the most common modes.

Anion-exchange chromatography, often utilizing columns like the Hamilton PRP-X100, separates arsenic species based on their negative charge at a given pH. acs.orgresearchgate.netnih.gov The mobile phase typically consists of a buffer, such as ammonium (B1175870) carbonate, which can be adjusted to control the elution of different arsenic compounds. acs.orgnih.gov For instance, a gradient elution with increasing buffer concentration can effectively separate various arsenicals. nih.gov

Reversed-phase HPLC, on the other hand, separates compounds based on their hydrophobicity. While less common for inorganic arsenic, it can be effective for more nonpolar organoarsenic species. Ion-pairing agents can also be added to the mobile phase to enhance the retention and separation of ionic arsenic compounds on reversed-phase columns. mdpi.com

A study on the separation of five major arsenic species, including monomethylarsonic acid (MMA), utilized a Hamilton PRP-X100 strong anion-exchange column with a gradient elution of ammonium carbonate, disodium (B8443419) ethylenediaminetetraacetic acid (EDTA), and methanol (B129727) at a pH of 9.0. acs.org This approach allowed for the baseline separation of the targeted arsenic species. nih.gov While this study did not specifically include (2-Methoxyphenyl)arsonic acid, the methodology is indicative of the approaches used for the separation of phenylarsonic acid derivatives.

Table 1: Exemplary HPLC Conditions for Arsenic Speciation

| Parameter | Condition | Reference |

| Column | Hamilton PRP-X100 (150 x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase A | 2.5 mM (NH₄)₂CO₃, 0.2 mM Na₂EDTA, 5% MeOH, pH 9.0 | acs.orgnih.gov |

| Mobile Phase B | 25 mM (NH₄)₂CO₃, 0.2 mM Na₂EDTA, 5% MeOH, pH 9.0 | acs.orgnih.gov |

| Gradient | Time-based gradient from A to B | nih.gov |

| Flow Rate | 1.0 mL/min | acs.org |

| Injection Volume | 20 µL | rsc.org |

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Since most organoarsenic acids, including (2-Methoxyphenyl)arsonic acid, are non-volatile, a derivatization step is essential to convert them into volatile analogues before GC analysis. researchgate.net This process typically involves converting the polar arsonic acid group into a less polar and more volatile functional group.

Common derivatizing agents for organoarsenic compounds include thiols, such as 1,3-propanedithiol (B87085) and 2,3-dimercapto-1-propanol (BAL), which react with the arsenic center to form stable, volatile cyclic thioarsinites. researchgate.netnih.gov For example, a method for the determination of selected organoarsenic compounds involved derivatization with 1,3-propanedithiol, followed by extraction of the resulting cyclic dithiaarsenoline using solid-phase microextraction (SPME). researchgate.net

The derivatized analytes are then introduced into the GC system, where they are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds are subsequently detected by a suitable detector.

Hyphenated Techniques for Identification and Quantification

To achieve both sensitive and selective detection of the separated arsenic species, chromatographs are often coupled with powerful detectors, creating what are known as hyphenated techniques.

The coupling of HPLC with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is considered the gold standard for arsenic speciation analysis. rsc.org This technique combines the excellent separation capabilities of HPLC with the high sensitivity and element-specific detection of ICP-MS. acs.org As the separated arsenic compounds elute from the HPLC column, they are introduced into the ICP torch, where they are atomized and ionized. The resulting arsenic ions are then detected by the mass spectrometer, providing a signal that is proportional to the amount of arsenic in the eluting species. acs.org

HPLC-ICP-MS offers extremely low detection limits, often in the sub-µg/L range, making it ideal for the analysis of trace levels of arsenic species in environmental and biological samples. acs.orgresearchgate.net The technique has been successfully applied to the speciation of arsenic in various matrices, including water, soil, food, and biological tissues. acs.orgnih.govmdpi.com For instance, a method for arsenic speciation in rice samples using HPLC-ICP-MS achieved limits of detection between 0.5 and 2.9 µg/kg for various arsenic species. nih.govmdpi.com

Table 2: Typical Operating Parameters for HPLC-ICP-MS in Arsenic Speciation

| HPLC Parameter | Setting | ICP-MS Parameter | Setting | Reference |

| Column | Anion-exchange (e.g., Hamilton PRP-X100) | RF Power | 1550 W | acs.org |

| Mobile Phase | Ammonium carbonate buffer | Plasma Gas Flow | 14 L/min | acs.org |

| Flow Rate | 1.0 mL/min | Auxiliary Gas Flow | 0.8 L/min | acs.org |

| Injection Volume | 20 - 100 µL | Nebulizer Gas Flow | 1.0 L/min | acs.org |

| Monitored Isotope | m/z 75 (As) | acs.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the identification and quantification of volatile organic compounds. researchgate.net For the analysis of (2-Methoxyphenyl)arsonic acid, this technique would be applied after the necessary derivatization step to ensure volatility. nih.gov The GC separates the derivatized organoarsenic compounds, and the mass spectrometer then detects and helps to identify them based on their mass-to-charge ratio and fragmentation patterns. researchgate.netnih.gov

The mass spectrometer provides structural information that can be used to confirm the identity of the analyte, which is a significant advantage over less specific detectors. By comparing the obtained mass spectrum with a library of known spectra or with the spectrum of a certified reference standard, a high degree of confidence in the identification can be achieved. Quantitative analysis is typically performed using selected ion monitoring (SIM), where the mass spectrometer is set to detect only specific ions characteristic of the target analyte, thereby increasing sensitivity and reducing interferences. researchgate.net

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is an increasingly popular technique for the trace analysis of organoarsenic compounds. researchgate.net This method offers high selectivity and sensitivity, particularly for complex matrices. researchgate.net After separation by LC, the analytes are introduced into the electrospray ionization (ESI) source, which generates charged molecular ions. These ions are then passed into a tandem mass spectrometer (MS/MS).

In the MS/MS system, a specific precursor ion (e.g., the molecular ion of (2-Methoxyphenyl)arsonic acid) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. researchgate.net This process, known as selected reaction monitoring (SRM), significantly enhances selectivity and reduces background noise, allowing for very low detection limits. acs.orgresearchgate.net An analytical method using reversed-phase microbore HPLC coupled with ESI-MS/MS achieved detection limits in the low picogram range for several organoarsenicals. researchgate.net This high level of sensitivity and specificity makes LC-ESI-MS/MS a valuable tool for the trace analysis of phenylarsonic acid derivatives in various samples. researchgate.net

Electrochemical Analytical Approaches

Electrochemical methods provide a highly sensitive and selective platform for the detection of electroactive species, including organoarsenic compounds. Techniques like voltammetry can be applied to the quantitative analysis of (2-Methoxyphenyl)arsonic acid, leveraging the electrochemical properties of the arsenic center or the aromatic ring.

The electrochemical behavior of phenylarsonic acid derivatives can be complex. The arsenic atom in these compounds can undergo reduction or oxidation at an electrode surface, providing a measurable signal. While specific studies on the electrochemical analysis of (2-Methoxyphenyl)arsonic acid are limited, research on related compounds offers valuable insights. For instance, the electrochemical properties of polyphenolic compounds, which share the feature of a substituted aromatic ring, have been extensively studied using techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). mdpi.com These methods are used to investigate the electrochemical behavior and for quantitative analysis. mdpi.com

The development of chemically modified electrodes can significantly enhance the sensitivity and selectivity of electrochemical detection. For the analysis of arsenic, various electrode modifications have been explored, including the use of gold nanoparticles, carbon-based nanomaterials, and biomolecules. nih.gov Anodic stripping voltammetry (ASV) is a particularly sensitive electrochemical technique for trace metal analysis, including arsenic.

While direct electrochemical detection of (2-Methoxyphenyl)arsonic acid is plausible, it may be more effective when coupled with a separation technique like high-performance liquid chromatography (HPLC). HPLC coupled with an electrochemical detector (HPLC-ECD) would allow for the separation of (2-Methoxyphenyl)arsonic acid from other compounds in a sample, followed by its sensitive electrochemical detection.

The table below summarizes some electrochemical approaches that could be adapted for the analysis of (2-Methoxyphenyl)arsonic acid.

| Technique | Electrode Type | Principle | Potential Application | Reference |

| Voltammetry (CV, DPV, SWV) | Glassy Carbon Electrode (GCE), Modified Electrodes | Oxidation or reduction of the arsenic center or the aromatic ring. | Quantitative analysis and investigation of electrochemical behavior. | mdpi.com |

| Anodic Stripping Voltammetry (ASV) | Gold or Modified Electrodes | Preconcentration of arsenic on the electrode surface followed by stripping. | Trace and ultra-trace level detection. | nih.gov |

| HPLC-ECD | Various | Separation of the analyte followed by electrochemical detection. | Speciation analysis of organoarsenic compounds. | mdpi.com |

Further research is required to establish specific electrochemical protocols and to understand the detailed electrochemical behavior of (2-Methoxyphenyl)arsonic acid for its precise and accurate quantification in various matrices.

Environmental Behavior and Biogeochemical Transformations of 2 Methoxyphenyl Arsonic Acid Mechanistic Focus

Environmental Speciation and Mobility in Aqueous Environments

The speciation and mobility of (2-Methoxyphenyl)arsonic acid in aquatic systems are primarily controlled by the solution pH and its interactions with solid phases.

(2-Methoxyphenyl)arsonic acid is a diprotic acid, meaning it can donate two protons, leading to different ionization states depending on the pH of the surrounding water. The acid dissociation constants (pKa) for (2-Methoxyphenyl)arsonic acid have been experimentally determined. The first pKa (pKa1) is 4.08, and the second pKa (pKa2) is 9.40. confex.com

The ionization state of the molecule changes significantly as the pH crosses these pKa values:

At a pH below 4.08, the fully protonated, neutral form, (2-Methoxyphenyl)arsonic acid, is the dominant species.

Between a pH of 4.08 and 9.40, the molecule loses one proton to become the monovalent anion, (2-methoxyphenyl)arsonate.

At a pH above 9.40, it loses the second proton to become the divalent anion.

The solubility of (2-Methoxyphenyl)arsonic acid in water is directly influenced by its ionization state. Generally, the ionized (anionic) forms are more water-soluble than the neutral form due to their charge. researchgate.net Therefore, the solubility of (2-Methoxyphenyl)arsonic acid is expected to be lowest at acidic pH (below 4) and increase as the pH rises and the compound becomes progressively more ionized. This pH-dependent solubility is a critical factor in its mobility in surface and groundwaters.

Table 1: Ionization States of (2-Methoxyphenyl)arsonic Acid at Different pH Values

| pH Range | Dominant Species | Charge |

| < 4.08 | (2-Methoxyphenyl)arsonic acid | Neutral |

| 4.08 - 9.40 | (2-Methoxyphenyl)arsonate (monovalent) | -1 |

| > 9.40 | (2-Methoxyphenyl)arsonate (divalent) | -2 |

Data derived from reported pKa values. confex.com

The mobility of (2-Methoxyphenyl)arsonic acid in the environment is significantly attenuated by its sorption to soil and sediment particles. The primary sorbents for arsenic species in soils are iron and aluminum (hydro)oxides and clay minerals. researchgate.netnih.govbohrium.com

Sorption Mechanisms: The primary mechanism for the sorption of phenylarsonic acids onto iron (hydro)oxides, such as goethite and hematite, is the formation of inner-sphere complexes. nih.govbohrium.com This involves a direct chemical bond between the arsenic atom of the arsonic acid group and the iron atoms on the mineral surface, a process known as ligand exchange. bohrium.com The arsonic acid group displaces hydroxyl groups from the mineral surface to form Fe-O-As bonds. bohrium.com In contrast, on surfaces like aluminum oxides and kaolinite, outer-sphere complexation, which involves electrostatic interactions without direct bonding, may play a more significant role. nih.gov

The pH of the system strongly influences sorption. For phenylarsonic acids, adsorption generally decreases with increasing pH. mdpi.com This is because as the pH increases, the mineral surfaces become more negatively charged, leading to electrostatic repulsion with the anionic forms of the arsonic acid.

Desorption Mechanisms: Desorption, the release of sorbed (2-Methoxyphenyl)arsonic acid back into the solution, can be initiated by changes in solution chemistry. The presence of competing anions, particularly phosphate (B84403) and silicate, can enhance the desorption of phenylarsonic acids from mineral surfaces. nih.gov Phosphate, being structurally similar to arsenate, is a strong competitor for sorption sites on iron oxides and clays. An increase in pH can also promote desorption due to increased electrostatic repulsion and competition from hydroxide (B78521) ions.

Table 2: Factors Influencing Sorption of Phenylarsonic Acids

| Factor | Influence on Sorption | Mechanism |

| pH | Decreases with increasing pH | Increased negative surface charge of minerals and dominance of anionic arsonic acid species lead to electrostatic repulsion. mdpi.com |

| Iron and Aluminum Oxides | High sorption capacity | Formation of inner-sphere complexes (ligand exchange) with surface hydroxyl groups. nih.govbohrium.com |

| Clay Minerals | Moderate sorption capacity | A combination of inner-sphere and outer-sphere complexation. nih.gov |

| Phosphate | Decreases sorption | Competition for the same sorption sites on mineral surfaces. nih.gov |

| Organic Matter | Can inhibit sorption | Competition for sorption sites and formation of soluble complexes with the arsonic acid. nih.gov |

Information based on studies of analogous phenylarsonic acid compounds.

Mechanisms of Arsenic Species Interconversion

Once in the environment, (2-Methoxyphenyl)arsonic acid can undergo biotransformation, leading to the interconversion of arsenic species. These transformations are primarily mediated by microorganisms and can result in the formation of both other organoarsenic compounds and inorganic arsenic. nih.govresearchgate.net

A key transformation pathway for substituted phenylarsonic acids, such as roxarsone (B1679585) (3-nitro-4-hydroxyphenylarsonic acid), is the microbial reduction of substituents on the phenyl ring. For roxarsone, the nitro group is readily reduced to an amino group under anaerobic conditions. researchgate.net While (2-Methoxyphenyl)arsonic acid does not have a nitro group, the methoxy (B1213986) group (-OCH3) could potentially be a target for microbial metabolism, possibly through demethylation, although specific studies on this are lacking.

A more significant transformation from an environmental health perspective is the cleavage of the carbon-arsenic (C-As) bond, which releases inorganic arsenic (arsenate and arsenite) into the environment. researchgate.netresearchgate.net This has been observed for other phenylarsonic acids under anaerobic conditions, where the amino-substituted phenylarsonic acid is slowly metabolized, leading to the formation of arsenite and arsenate. researchgate.net This is a critical step as it transforms the organoarsenic compound into more mobile and potentially more toxic inorganic forms. The enzymes responsible for the cleavage of the C-As bond in phenylarsonic acids are not yet fully characterized but are a subject of ongoing research. dntb.gov.uanih.govresearchgate.netnih.govscilit.com

Bioavailability Mechanisms (Non-clinical)

The bioavailability of (2-Methoxyphenyl)arsonic acid refers to the fraction of the compound that is available for uptake by living organisms, such as microorganisms and plants. Bioavailability is controlled by the compound's speciation, solubility, and sorption behavior.

For microorganisms, the bioavailability of organic molecules is influenced by their solubility and their ability to cross the cell membrane. nih.gov The ionized forms of (2-Methoxyphenyl)arsonic acid, being more water-soluble, are generally more bioavailable in the aqueous phase. However, strong sorption to soil particles can significantly reduce its bioavailability by sequestering the compound from the solution. nih.gov Some bacteria have evolved specific transport systems for the uptake of organoarsenicals.

Advanced Applications of 2 Methoxyphenyl Arsonic Acid in Chemical Science

Precursor in Organic Synthesis

The role of (2-Methoxyphenyl)arsonic acid as a precursor in organic synthesis is not extensively detailed in available literature. Generally, aromatic arsonic acids can be synthesized through methods like the Bart or Béchamp reactions. organicreactions.org For instance, the Bart reaction involves the reaction of a diazonium salt with an arsenite, a common route to arylarsonic acids. organicreactions.org One could postulate the synthesis of (2-Methoxyphenyl)arsonic acid from 2-methoxyaniline via diazotization followed by reaction with an arsenic compound.

However, the subsequent use of (2-Methoxyphenyl)arsonic acid as a building block for other complex organic molecules is not a prominent feature in synthetic chemistry literature. While related boronic acids, such as 2-methoxyphenylboronic acid, are widely used in powerful carbon-carbon bond-forming reactions like the Suzuki coupling, similar versatile applications for (2-Methoxyphenyl)arsonic acid are not readily found. escholarship.org The chemistry of a related compound, (4-iodo-2-methoxyphenyl)arsonic acid, has been noted, but primarily in the context of its potential biological properties rather than as a synthetic intermediate. ontosight.ai

Applications in Materials Science

The application of (2-Methoxyphenyl)arsonic acid in materials science, specifically in polymer chemistry and nanotechnology, appears to be an underexplored area.

Polymer Chemistry

There is no significant evidence to suggest that (2-Methoxyphenyl)arsonic acid is commonly employed as a monomer, crosslinker, or additive in polymer chemistry. While other functionalized monomers containing acidic groups are used to create polymers with specific properties, such as hydrogels or resins, (2-Methoxyphenyl)arsonic acid does not feature in these discussions. researchgate.netgoogle.com The focus in polymer science tends to be on more readily available or more reactive monomers that impart desired functionalities like ion exchange or thermal stability.